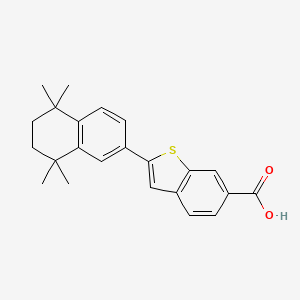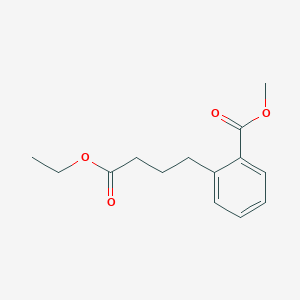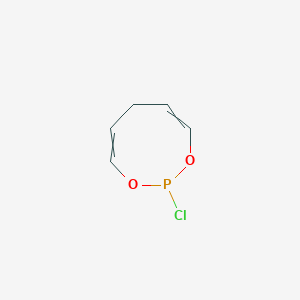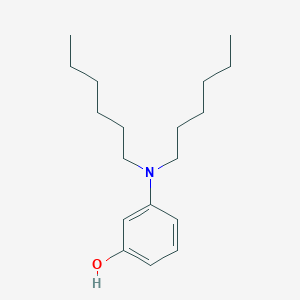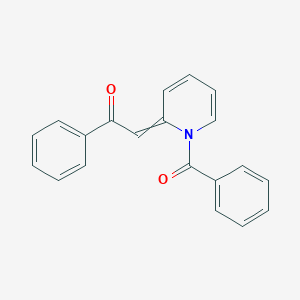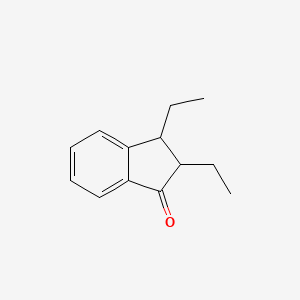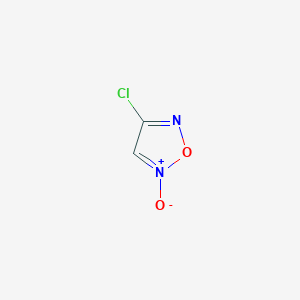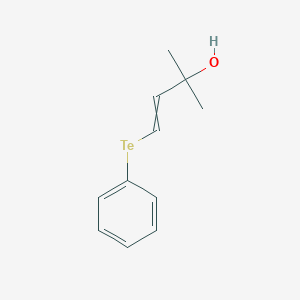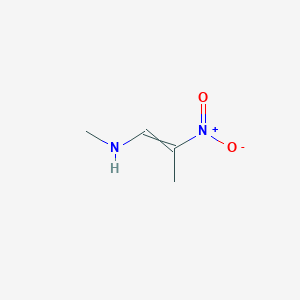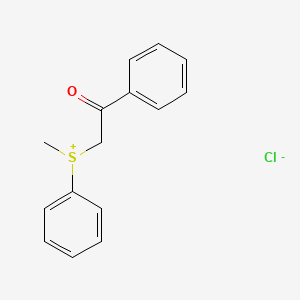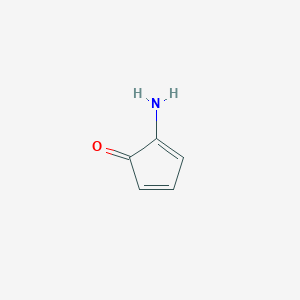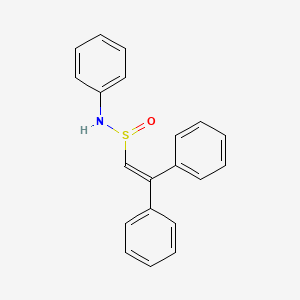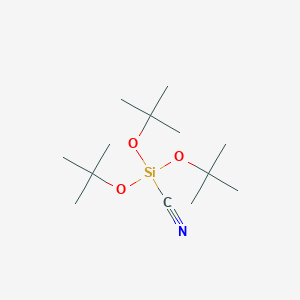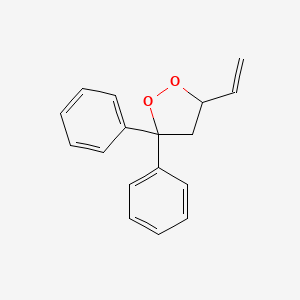
5-Ethenyl-3,3-diphenyl-1,2-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-3,3-diphenyl-1,2-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-3,3-diphenyl-1,2-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, diols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
5-Ethenyl-3,3-diphenyl-1,2-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions. The specific mechanism depends on the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the ethenyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar reactivity.
2-Phenyl-1,3-dioxolane: A related compound with one phenyl group.
Uniqueness
5-Ethenyl-3,3-diphenyl-1,2-dioxolane is unique due to the presence of both ethenyl and phenyl groups, which impart distinct reactivity and stability compared to other dioxolanes. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
102261-93-8 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-ethenyl-3,3-diphenyldioxolane |
InChI |
InChI=1S/C17H16O2/c1-2-16-13-17(19-18-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2 |
InChI Key |
IKWGHCWFSPZVIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


